Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(3-methoxy-4-methoxyphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
- 3-Fluoro-4-methoxybenzaldehyde
Uniqueness
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the phenyl ring distinguishes it from other similar compounds, potentially leading to different pharmacological and chemical properties.
Properties
Molecular Formula |
C11H13FO4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
MRFOSLOJIRJXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)O)F |
Origin of Product |
United States |
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